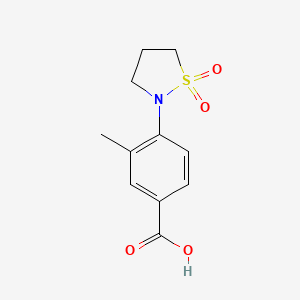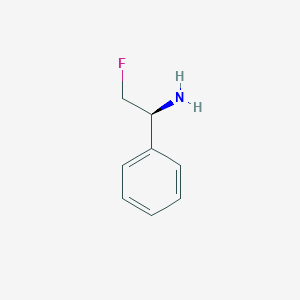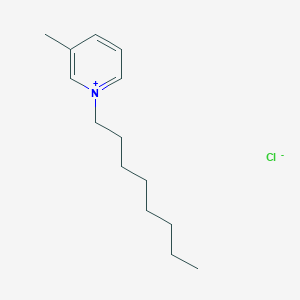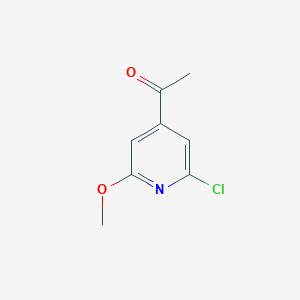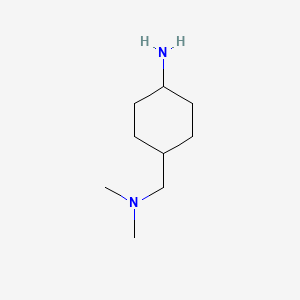![molecular formula C11H24O3Si B3290433 ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol CAS No. 86462-76-2](/img/structure/B3290433.png)
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol
Descripción general
Descripción
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol, commonly known as TBDMS-OMe, is a chemical compound that is widely used in scientific research. It belongs to the class of silyl ethers and is widely used as a protecting group in organic synthesis.
Mecanismo De Acción
The mechanism of action of TBDMS-OMe involves the formation of a covalent bond between the TBDMS group and the hydroxyl group of the organic compound. This protects the hydroxyl group from further reactions during the synthesis process. The TBDMS group can be removed by treatment with fluoride ion, which cleaves the covalent bond and releases the hydroxyl group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TBDMS-OMe. However, it is known that TBDMS-OMe is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBDMS-OMe is its high stability, which makes it a popular choice for protecting groups in organic synthesis. It is also easily removable under mild conditions, which minimizes the risk of damage to the organic compound. However, TBDMS-OMe is not suitable for protecting hydroxyl groups that are sensitive to acidic or basic conditions.
Direcciones Futuras
There are several future directions for research on TBDMS-OMe. One possible direction is to explore the use of TBDMS-OMe as a protecting group for other functional groups, such as amino groups and carboxylic acid groups. Another direction is to investigate the use of TBDMS-OMe in the synthesis of complex organic compounds, such as natural products and pharmaceuticals. Additionally, research can be done to optimize the synthesis method of TBDMS-OMe to increase the yield and reduce the cost of production.
Conclusion:
In conclusion, TBDMS-OMe is a widely used protecting group in organic synthesis. It has a simple and efficient synthesis method, and its high stability makes it a popular choice for protecting hydroxyl groups in organic compounds. While there is limited information available on its biochemical and physiological effects, TBDMS-OMe is known to be non-toxic to cells. There are several future directions for research on TBDMS-OMe, including exploring its use as a protecting group for other functional groups and optimizing its synthesis method.
Aplicaciones Científicas De Investigación
TBDMS-OMe is widely used in scientific research as a protecting group in organic synthesis. It is used to protect hydroxyl groups in organic compounds, such as alcohols, phenols, and carboxylic acids. The TBDMS group can be easily removed under mild conditions, making it a popular choice for protecting groups in organic synthesis.
Propiedades
IUPAC Name |
[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxiran-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)13-7-6-9-10(8-12)14-9/h9-10,12H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUGJIONSZNVRL-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1C(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H]1[C@H](O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



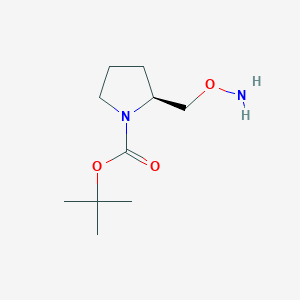
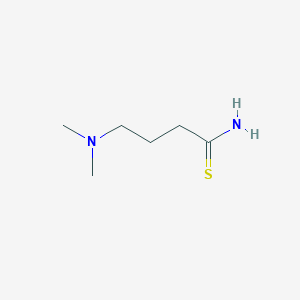

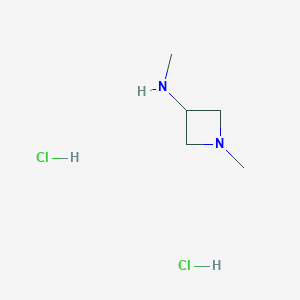
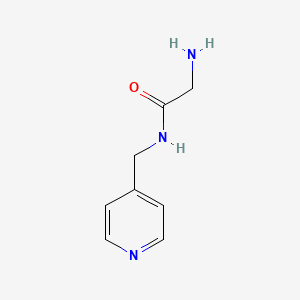

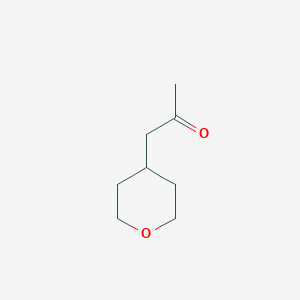
![1'-Boc-[1,4']bipiperidinyl-3-ol](/img/structure/B3290398.png)
